molecular formula C11H12N2OS B13496493 4-(2-Oxopyrrolidin-1-yl)benzene-1-carbothioamide

4-(2-Oxopyrrolidin-1-yl)benzene-1-carbothioamide

Cat. No.: B13496493
M. Wt: 220.29 g/mol
InChI Key: WMBVPTLBHVMKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Oxopyrrolidin-1-yl)benzene-1-carbothioamide is a chemical compound characterized by the presence of a pyrrolidinone ring attached to a benzene ring with a carbothioamide group

Preparation Methods

The synthesis of 4-(2-Oxopyrrolidin-1-yl)benzene-1-carbothioamide typically involves the reaction of 4-aminobenzene-1-carbothioamide with 2-oxopyrrolidine. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity .

Chemical Reactions Analysis

4-(2-Oxopyrrolidin-1-yl)benzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzene ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(2-Oxopyrrolidin-1-yl)benzene-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Oxopyrrolidin-1-yl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The pyrrolidinone ring and the carbothioamide group play crucial roles in binding to these targets, which may include enzymes or receptors. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(2-Oxopyrrolidin-1-yl)benzene-1-carbothioamide can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidinone ring structure and may have similar biological activities.

    Benzene carbothioamide derivatives: These compounds have the carbothioamide group attached to a benzene ring and may exhibit similar chemical reactivity.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

4-(2-oxopyrrolidin-1-yl)benzenecarbothioamide

InChI

InChI=1S/C11H12N2OS/c12-11(15)8-3-5-9(6-4-8)13-7-1-2-10(13)14/h3-6H,1-2,7H2,(H2,12,15)

InChI Key

WMBVPTLBHVMKOY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.